molecular formula C11H10N2O3S2 B5814926 4-(aminosulfonyl)-N-phenyl-2-thiophenecarboxamide

4-(aminosulfonyl)-N-phenyl-2-thiophenecarboxamide

Cat. No. B5814926
M. Wt: 282.3 g/mol
InChI Key: FPJWVFIKPXFEGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(aminosulfonyl)-N-phenyl-2-thiophenecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as ACT-246475 and is a potent and selective inhibitor of the T-type calcium channel. The T-type calcium channel is a crucial target for the treatment of various diseases, including epilepsy, neuropathic pain, and cardiovascular diseases. In

Mechanism of Action

The T-type calcium channel plays a crucial role in the regulation of calcium influx in cells. 4-(aminosulfonyl)-N-phenyl-2-thiophenecarboxamide inhibits the T-type calcium channel by binding to the alpha subunit of the channel. This binding results in a decrease in calcium influx, which leads to the inhibition of neurotransmitter release and a reduction in neuronal excitability. This mechanism of action makes this compound a potential therapeutic agent for the treatment of neurological disorders such as epilepsy and neuropathic pain.
Biochemical and Physiological Effects
The inhibition of the T-type calcium channel by this compound has several biochemical and physiological effects. One of the primary effects is the reduction in neuronal excitability, which leads to a decrease in the release of neurotransmitters such as glutamate and acetylcholine. This reduction in neurotransmitter release results in the inhibition of synaptic transmission, which can alleviate symptoms associated with neurological disorders such as epilepsy and neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4-(aminosulfonyl)-N-phenyl-2-thiophenecarboxamide in lab experiments is its potency and selectivity. This compound is a potent and selective inhibitor of the T-type calcium channel, which makes it an ideal tool for investigating the role of this channel in various diseases. However, one of the limitations of using this compound is its solubility in water. This compound is poorly soluble in water, which can make it challenging to administer in lab experiments.

Future Directions

There are several future directions for the research on 4-(aminosulfonyl)-N-phenyl-2-thiophenecarboxamide. One of the primary directions is the investigation of its efficacy in the treatment of various neurological disorders such as epilepsy and neuropathic pain. Another direction is the exploration of its potential applications in the treatment of cardiovascular diseases such as hypertension and arrhythmia. Additionally, the development of more water-soluble derivatives of this compound could enhance its efficacy and make it more accessible for use in lab experiments.
Conclusion
In conclusion, this compound is a potent and selective inhibitor of the T-type calcium channel. This compound has potential applications in the treatment of various diseases, including epilepsy, neuropathic pain, and cardiovascular diseases. The mechanism of action of this compound involves the inhibition of neurotransmitter release and a reduction in neuronal excitability. While there are limitations to using this compound in lab experiments, its potency and selectivity make it an ideal tool for investigating the role of the T-type calcium channel in various diseases. Future research on this compound could lead to the development of new treatments for neurological and cardiovascular diseases.

Synthesis Methods

The synthesis of 4-(aminosulfonyl)-N-phenyl-2-thiophenecarboxamide involves the reaction of 4-chloro-N-phenyl-2-thiophenecarboxamide with ammonium sulfamate in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain a pure form of this compound.

Scientific Research Applications

The T-type calcium channel is a crucial target for the treatment of various diseases, including epilepsy, neuropathic pain, and cardiovascular diseases. 4-(aminosulfonyl)-N-phenyl-2-thiophenecarboxamide is a potent and selective inhibitor of the T-type calcium channel. Therefore, it has potential applications in the treatment of these diseases. In recent years, several studies have been conducted to investigate the efficacy of this compound in the treatment of various diseases.

properties

IUPAC Name

N-phenyl-4-sulfamoylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S2/c12-18(15,16)9-6-10(17-7-9)11(14)13-8-4-2-1-3-5-8/h1-7H,(H,13,14)(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJWVFIKPXFEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CS2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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